Panose (O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose) is a trisaccharide composed of three glucose units linked together. It is a branched oligosaccharide, meaning its glucose units are not arranged in a straight chain. Panose is naturally found in honey and is produced during the enzymatic breakdown of starch or pullulan by certain microorganisms. ,
A model substrate: Used to study the activity and specificity of enzymes like α-glucosidases, neopullulanases, and isomalto-dextranases. , ,
A building block: Used in the synthesis of larger, more complex oligosaccharides.
A potential prebiotic: Studied for its ability to promote the growth of beneficial gut bacteria.
Future Directions
Optimizing panose production: Improving the efficiency and cost-effectiveness of enzymatic panose production from pullulan or maltose will further its commercial applications. ,
Related Compounds
Pullulan
Compound Description: Pullulan is a linear polysaccharide consisting of maltotriose units linked by α-1,6-glycosidic bonds. [, ] It is produced by the fungus Aureobasidium pullulans. [] Pullulan serves as a substrate for the enzyme neopullulanase, which hydrolyzes it into panose, maltose, and glucose. []
Relevance: Pullulan is a direct precursor to panose in enzymatic reactions catalyzed by neopullulanase. The enzyme breaks down the α-1,4-glycosidic linkages within the maltotriose units of pullulan, releasing panose as a primary product. [, ]
Maltose
Compound Description: Maltose is a disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond. [] It is a product of the enzymatic hydrolysis of pullulan by neopullulanase. [] Maltose also serves as a glucosyl acceptor molecule in the glucose transferring reaction catalyzed by glucansucrase from Leuconostoc mesenteroides, leading to panose synthesis. []
Relevance: Maltose is both a product of pullulan hydrolysis alongside panose and a substrate for panose synthesis. [, ] In the presence of sucrose as a glucosyl donor, glucansucrase can transfer a glucose unit from sucrose to maltose, forming panose. []
Glucose
Compound Description: Glucose is a monosaccharide and the primary building block of many carbohydrates, including pullulan, panose, and maltose. [, ] It is a product of the enzymatic hydrolysis of pullulan and panose. [] In the context of panose synthesis by glucansucrase, glucose can compete with maltose as a glucosyl acceptor, reducing the yield of panose. []
Relevance: Glucose is a structural component of panose and a product of its hydrolysis. [, ] It can also negatively impact panose production by competing with maltose in glucansucrase-catalyzed reactions. []
Isomaltose
Compound Description: Isomaltose is a disaccharide consisting of two glucose units linked by an α-1,6-glycosidic bond. [, ] It is a structural isomer of maltose, differing in the position of the glycosidic linkage. [, ] Isomaltose serves as a substrate for isomalto-dextranase, which hydrolyzes the α-1,6-glucosidic bond to release glucose. []
Relevance: Isomaltose is structurally similar to panose, sharing the α-1,6-glucosidic bond that connects the first two glucose units in panose. [, ] Isomalto-dextranase, an enzyme that acts on isomaltose, can also hydrolyze panose, cleaving the α-1,4-glucosidic bond between the second and third glucose units. []
Isomaltotriose
Compound Description: Isomaltotriose is a trisaccharide composed of three glucose units linked by α-1,6-glycosidic bonds. [] It is produced during the degradation of dextran by isomalto-dextranase. []
Relevance: Similar to isomaltose, isomaltotriose is structurally related to panose due to the presence of α-1,6-glycosidic linkages. [] Isomalto-dextranase, an enzyme that acts on both isomaltotriose and panose, exhibits a single catalytic site mechanism for hydrolyzing both α-1,6 and α-1,4-glucosidic linkages present in these substrates. []
Panose to Maltose
Compound Description: This refers to the enzymatic hydrolysis of panose to yield maltose and glucose. []
Relevance: This reaction demonstrates the breakdown of panose into smaller sugar units, highlighting the α-1,4-glucosidic linkage within the molecule that is cleaved by enzymes like isomalto-dextranase. []
Maltotriose
Compound Description: Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4-glycosidic bonds. [] It is a common component of starch hydrolysates and can be produced from starch by enzymatic hydrolysis. []
Isopanose
Compound Description: Isopanose is a trisaccharide isomer of panose, composed of one glucose unit linked to a maltose unit through an α-1,6-glucosidic bond. [, ] The difference between panose and isopanose lies in the position of the α-1,6 linkage. [, ] Isopanose is produced by the action of isopullulanase on pullulan. []
Relevance: Isopanose is a structural isomer of panose, highlighting the diverse array of branched trisaccharides that can be produced from starch and related polysaccharides. [, ]
6-α-maltosyl glucose
Compound Description: This compound is a trisaccharide composed of a maltose unit linked to a glucose unit through an α-1,6-glucosidic bond. [] It is structurally similar to isopanose. []
Relevance: 6-α-maltosyl glucose is a structural isomer of panose, emphasizing the various branching possibilities in trisaccharides derived from starch and related compounds. []
62-α-glucosyl maltose
Compound Description: This compound is another name for panose. It emphasizes the branched nature of the molecule, with a glucose unit linked to the second glucose of a maltose unit through an α-1,6-glucosidic bond. []
Relevance: This is synonymous with panose, highlighting its specific structure. []
Glucosyl maltodextrins
Compound Description: These are a group of branched dextrins that contain a panose or isopanose core. [] They are resistant to the action of debranching enzymes and may represent a significant portion of the malt extract in whisky production. []
Relevance: Glucosyl maltodextrins represent a broader class of branched oligosaccharides that include panose as a core structural component. [] They highlight the complexity of starch degradation products and their potential functional properties in food and beverage production.
Dextran
Compound Description: Dextran is a complex branched glucan primarily composed of α-1,6-linked glucose units with varying degrees of branching through α-1,3, α-1,2, and α-1,4 linkages. [, ] Different types of dextran are characterized by their specific linkage patterns and molecular weights. [, ] Dextran serves as a substrate for isomalto-dextranase. []
Relevance: Dextran, especially those with high proportions of α-1,3 linkages, can be immunochemically similar to panose, as demonstrated by the reactivity of some anti-dextran antibodies with panose. [] This suggests a shared structural motif between these molecules that is recognized by certain antibodies. []
Cyclodextrins (CDs)
Compound Description: Cyclodextrins are cyclic oligosaccharides consisting of 6, 7, or 8 glucose units linked by α-1,4-glycosidic bonds. [] They are produced from starch by enzymatic degradation and have a unique ability to form inclusion complexes with various molecules, making them valuable in food, pharmaceutical, and other industries. [] The neopullulanase Amy117 from Bacillus pseudofirmus 703 exhibits a strong preference for degrading cyclodextrins to glucose and maltose. []
Relevance: While not directly structurally related to panose, cyclodextrins are relevant as substrates for the same neopullulanase enzyme (Amy117) that can efficiently convert pullulan to panose. [] This highlights the broad substrate specificity of some neopullulanases and their potential for producing various valuable oligosaccharides from different starch-derived materials. []
Starch
Compound Description: Starch is a complex polysaccharide composed of amylose and amylopectin, both consisting of glucose units linked by α-1,4- and α-1,6-glycosidic bonds. [] Starch is the primary storage form of carbohydrates in plants and a major source of dietary energy for humans. [] Neopullulanase can degrade starch to glucose and maltose, although its activity towards starch is lower compared to pullulan and cyclodextrins. []
Relevance: Starch is the ultimate source of glucose units for the synthesis of panose and other related oligosaccharides. [] The enzymatic degradation of starch by various amylases, including neopullulanase, leads to the formation of diverse oligosaccharides with different linkage patterns and functionalities. []
Glycogen
Compound Description: Glycogen is a highly branched polysaccharide composed of glucose units linked by α-1,4- and α-1,6-glycosidic bonds. [] It is the primary storage form of carbohydrates in animals and fungi. [] The α-1,6 linkages in glycogen are more frequent compared to starch, resulting in a more branched structure. []
Relevance: While not directly mentioned in the context of panose research, glycogen is structurally similar to starch and represents another potential source of glucose units for the synthesis of branched oligosaccharides. [] The breakdown products of glycogen, including maltooligosaccharides, can be utilized by bacteria like Enterococcus faecalis as a source of carbon and energy. []
Source
Panose is primarily synthesized from pullulan, a polysaccharide produced by the fungus Aureobasidium pullulans. The enzymatic conversion of pullulan to panose is facilitated by specific enzymes such as neopullulanase. This process highlights the importance of microbial fermentation in producing functional oligosaccharides like panose.
Classification
Panose falls under the category of oligosaccharides, specifically classified as a non-digestible carbohydrate. Its classification can be further detailed as follows:
Type: Trisaccharide
Family: Isomaltooligosaccharides
Source: Microbial fermentation of pullulan
Synthesis Analysis
Methods
The synthesis of panose can be achieved through various methods, primarily focusing on enzymatic processes. Two notable methods include:
Enzymatic Hydrolysis: This method employs enzymes such as neopullulanase to convert pullulan into panose. The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity.
Biocatalytic Synthesis: Recent studies have explored simultaneous biocatalytic synthesis during lactate fermentation, utilizing specific microbial strains that produce the necessary enzymes for panose formation.
Technical Details
The enzymatic process involves:
Substrate: Pullulan
Enzyme: Neopullulanase
Conditions: Optimal temperature (usually around 50°C) and pH (around 6.0) are maintained to ensure maximum enzyme efficiency.
Molecular Structure Analysis
Structure
Panose has a specific molecular structure characterized by its three glucose units linked by α-(1→6) and α-(1→4) glycosidic bonds. The structural formula can be represented as:
C18H32O16
Data
Molecular Weight: 504.44 g/mol
CAS Number: 33401-87-5
Chemical Formula: C₁₈H₃₂O₁₆
Chemical Reactions Analysis
Reactions
Panose undergoes various chemical reactions, primarily involving hydrolysis and fermentation processes. Key reactions include:
Hydrolysis: In acidic or enzymatic conditions, panose can be hydrolyzed into its constituent glucose units.
Fermentation: Panose can serve as a substrate for fermentation by certain bacteria, leading to the production of short-chain fatty acids beneficial for gut health.
Technical Details
The hydrolysis reaction can be represented as follows:
Panose+H2O→Glucose+Glucose+Glucose
This reaction highlights the potential for panose to act as a source of energy for various microorganisms.
Mechanism of Action
Process
The mechanism of action for panose primarily involves its role as a prebiotic. Upon ingestion, panose is not digested in the upper gastrointestinal tract but reaches the colon intact, where it serves as a substrate for beneficial gut microbiota.
Data
Research indicates that the fermentation of panose leads to increased production of short-chain fatty acids such as acetate and butyrate, which are crucial for maintaining gut health and regulating inflammation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder
Solubility: Soluble in water
Taste: Sweet taste profile similar to other oligosaccharides
Chemical Properties
Stability: Stable under acidic conditions but susceptible to hydrolysis in alkaline environments.
Reactivity: Reacts with reducing agents due to the presence of free hydroxyl groups.
Relevant analyses show that panose exhibits low glycemic index properties, making it suitable for diabetic diets.
Applications
Scientific Uses
Panose has several applications in both food science and pharmaceuticals:
Prebiotic Ingredient: Used in functional foods to promote gut health.
Analytical Standard: Employed in laboratory settings for the analysis of oligosaccharide mixtures.
Food Industry: Utilized as a sweetener and texture enhancer in various food products.
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